Comparative Cytotoxicity Profile: Heteroclitin B Exhibits Distinct GI50 Range Against Four Human Cancer Cell Lines
In a direct head-to-head study of lignans isolated from *Kadsura oblongifolia*, Heteroclitin B exhibited cytotoxic activity against human lung carcinoma (A549), prostate carcinoma (DU145), nasopharyngeal carcinoma (KB), and ileocecal carcinoma (HCT-8) cell lines with GI50 values ranging from 5.1 to 20.0 μg/mL [1]. This profile differentiates Heteroclitin B from other co-isolated lignans: kadsufolin A demonstrated GI50 values of 5.1–10.2 μg/mL, angeloylbinankadsurin A showed 8.4–18.5 μg/mL, while other lignans in the study were inactive (>50 μg/mL) against these same cell lines [1]. The range of activity across four distinct cancer types indicates a consistent, moderate cytotoxic effect, contrasting with the more potent but narrower spectrum of kadsufolin A or the inactivity of several structural analogs.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | GI50 = 5.1–20.0 μg/mL |
| Comparator Or Baseline | Kadsufolin A: GI50 = 5.1–10.2 μg/mL; Angeloylbinankadsurin A: GI50 = 8.4–18.5 μg/mL; Other lignans: GI50 > 50 μg/mL |
| Quantified Difference | Heteroclitin B demonstrates a broader active concentration window compared to the more potent but narrower range of kadsufolin A, and is clearly differentiated from inactive lignans. |
| Conditions | A549 (lung), DU145 (prostate), KB (nasopharynx), HCT-8 (ileocecal) human tumor cell lines; MTT or SRB assay; 48-72h incubation. |
Why This Matters
This data provides a specific, quantifiable basis for selecting Heteroclitin B over inactive lignans when screening for anticancer activity, or over more potent analogs when a moderate, multi-cell line effect is desired.
- [1] Huang, S. X., et al. (2011). Kadsufolins A–D and Related Cytotoxic Lignans from Kadsura oblongifolia. Helvetica Chimica Acta, 94(3), 519-528. View Source
